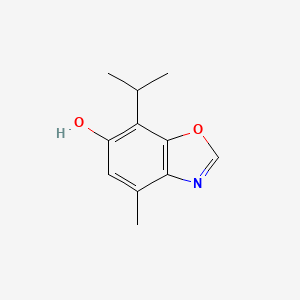
1,7-Dimethyl-3,4-dihydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dimethyl-3,4-dihydroisoquinoline is a heterocyclic compound belonging to the isoquinoline family. Isoquinolines are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities. The compound’s structure consists of a dihydroisoquinoline core with two methyl groups attached at the 1 and 7 positions. This unique arrangement imparts specific chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,7-Dimethyl-3,4-dihydroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . Another method includes the Pictet-Spengler reaction, which involves the condensation of an arylethylamine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned reactions. The choice of reagents and conditions is tailored to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1,7-Dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction of this compound can yield tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C, hydrogen gas (H2).
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1,7-Dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,7-Dimethyl-3,4-dihydroisoquinoline and its derivatives involves interaction with various molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access . Others may interact with receptors, modulating their activity and influencing cellular signaling pathways . The specific pathways and targets depend on the structural modifications of the compound.
Comparación Con Compuestos Similares
1,7-Dimethyl-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: This compound is fully saturated and lacks the double bond present in this compound, resulting in different chemical reactivity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: The presence of methoxy groups at positions 6 and 7 imparts additional steric and electronic effects, influencing the compound’s pharmacological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 7 distinguishes it from other isoquinoline derivatives and contributes to its distinct properties .
Propiedades
Fórmula molecular |
C11H13N |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
1,7-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-8-3-4-10-5-6-12-9(2)11(10)7-8/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
HEQVGVUQFVOMNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCN=C2C)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-p-Tolylbenzo[d]oxazol-4-amine](/img/structure/B8681195.png)
![[6-(hydroxymethyl)pyridin-2-yl]thiourea](/img/structure/B8681202.png)
acetate](/img/structure/B8681217.png)





![3-(3-Methyl-1H-pyrazolo[4,3-c]isoquinolin-5-yl)phenol](/img/structure/B8681255.png)




